molecular formula C16H22F2N6O2 B10934682 4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide

4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10934682
M. Wt: 368.38 g/mol
InChI Key: PYMWZJBRKBMBQB-UHFFFAOYSA-N
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Description

4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide is a complex organic compound featuring multiple functional groups, including pyrazole rings, difluoromethyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis

    Preparation of Pyrazole Core: The synthesis starts with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl group, where nucleophiles can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores makes it a candidate for drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new medications.

Industry

Industrially, the compound finds applications in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with specific biochemical pathways in plants and fungi.

Mechanism of Action

The mechanism of action of 4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and metabolic stability, while the pyrazole rings facilitate interactions with specific amino acid residues in the target proteins. This leads to the modulation of biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[1-(trifluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide
  • 4-({[1-(methyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, 4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the difluoromethyl group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C16H22F2N6O2

Molecular Weight

368.38 g/mol

IUPAC Name

1-(difluoromethyl)-N-[1-ethyl-3-(2-methylpropylcarbamoyl)pyrazol-4-yl]-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H22F2N6O2/c1-5-23-8-12(13(22-23)15(26)19-7-9(2)3)20-14(25)11-6-10(4)24(21-11)16(17)18/h6,8-9,16H,5,7H2,1-4H3,(H,19,26)(H,20,25)

InChI Key

PYMWZJBRKBMBQB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=NN(C(=C2)C)C(F)F

Origin of Product

United States

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